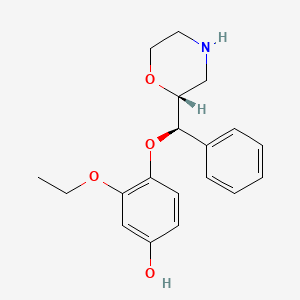
5-Fluoro-4-hydroxyquinoline PB-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-hydroxyquinoline PB-22 is a synthetic cannabinoid that has gained attention in recent years due to its structural similarity to other well-known synthetic cannabinoids such as JWH-018 and AM2201 . It is characterized by the presence of a quinolinyl ester moiety, which distinguishes it from other synthetic cannabinoids that typically contain a naphthylacyl group . This compound has been detected in various herbal blends and is known for its potent psychoactive effects .
準備方法
The synthesis of 5-Fluoro-4-hydroxyquinoline PB-22 involves several steps, starting with the preparation of the quinolinyl ester intermediate. The synthetic route typically includes the following steps :
Formation of the quinolinyl ester: This involves the reaction of quinoline with an appropriate esterifying agent under acidic conditions.
Introduction of the fluorine atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Final assembly: The final step involves the coupling of the fluorinated quinolinyl ester with an indole derivative to form the desired product.
化学反応の分析
5-Fluoro-4-hydroxyquinoline PB-22 undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form various metabolites, including hydroxylated and carboxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Substitution reactions, particularly involving the fluorine atom, can yield a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions are typically hydroxylated, carboxylated, and substituted derivatives of the original compound .
科学的研究の応用
5-Fluoro-4-hydroxyquinoline PB-22 has several scientific research applications, including :
Chemistry: It is used as a reference standard in analytical chemistry for the identification and differentiation of synthetic cannabinoids.
Biology: Research on its metabolism and biological effects helps in understanding the pharmacokinetics and toxicology of synthetic cannabinoids.
Medicine: While not used therapeutically, studies on this compound contribute to the broader understanding of cannabinoid receptor interactions and potential therapeutic targets.
Industry: It is used in the development of analytical methods for the detection of synthetic cannabinoids in various matrices.
作用機序
The mechanism of action of 5-Fluoro-4-hydroxyquinoline PB-22 involves its interaction with cannabinoid receptors, primarily CB1 and CB2 . Upon binding to these receptors, it mimics the effects of natural cannabinoids, leading to psychoactive effects. The molecular targets and pathways involved include the activation of G-protein coupled receptors, which subsequently influence various intracellular signaling pathways .
類似化合物との比較
5-Fluoro-4-hydroxyquinoline PB-22 is structurally similar to other synthetic cannabinoids such as JWH-018 and AM2201 . it is unique due to the presence of the quinolinyl ester moiety, which is not found in the other compounds . This structural difference may influence its binding affinity and potency at cannabinoid receptors .
Similar Compounds
JWH-018: A first-generation synthetic cannabinoid with a naphthylacyl group.
AM2201: A second-generation synthetic cannabinoid with a fluorinated naphthylacyl group.
PB-22: A non-fluorinated analog of this compound with similar structural features.
特性
IUPAC Name |
quinolin-4-yl 1-(5-fluoropentyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c24-13-6-1-7-15-26-16-19(17-8-3-5-11-21(17)26)23(27)28-22-12-14-25-20-10-4-2-9-18(20)22/h2-5,8-12,14,16H,1,6-7,13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYDJIOQSQDDAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345199 |
Source


|
| Record name | 4-Quinolinyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797132-65-0 |
Source


|
| Record name | 4-Quinolinyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)

![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)




![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)
![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester](/img/structure/B568722.png)
![2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile](/img/structure/B568724.png)

